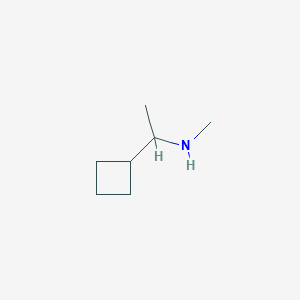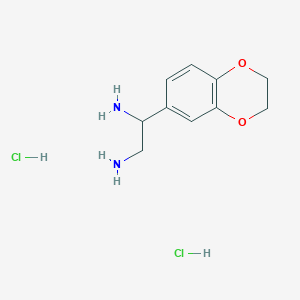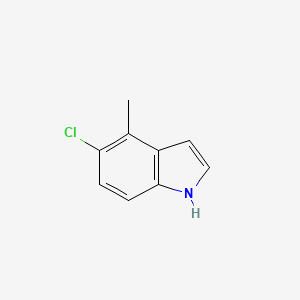
5-chloro-4-methyl-1H-indole
Descripción general
Descripción
5-Chloro-4-methyl-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest among researchers due to their diverse biological activities . For instance, 5-Chloroindole can be synthesized using 3-chlorobenzaldehyde as the starting reagent . Another method involves the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring, which is characteristic of indoles . The compound has a molecular weight of 165.62 .Chemical Reactions Analysis
Indole derivatives, including 5-Chloro-4-methyl-1H-indole, undergo various chemical reactions. For example, 5-Chloroindole undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer .Physical And Chemical Properties Analysis
5-Chloro-4-methyl-1H-indole is a solid at room temperature . It has a molecular weight of 165.62 and its IUPAC name is 7-chloro-4-methyl-1H-indole . The compound should be stored at 4°C and protected from light .Mecanismo De Acción
While the specific mechanism of action for 5-Chloro-4-methyl-1H-indole is not mentioned in the retrieved sources, indole derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-4-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLQXWKFPMLJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




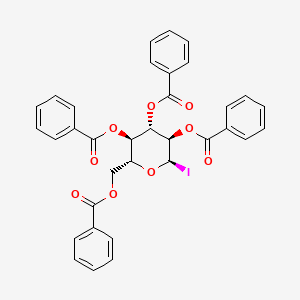
![{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide](/img/structure/B3240007.png)
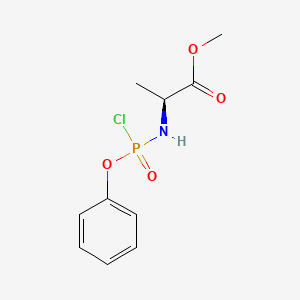
![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/structure/B3240022.png)
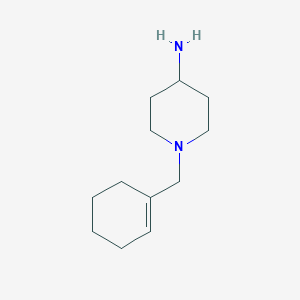
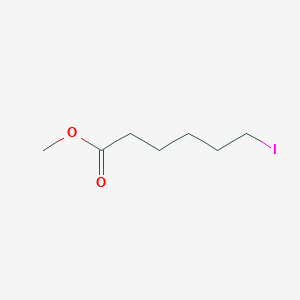
![3-Azabicyclo[3.1.0]hexan-6-ol](/img/structure/B3240063.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-chloro-6-methyl-](/img/structure/B3240073.png)
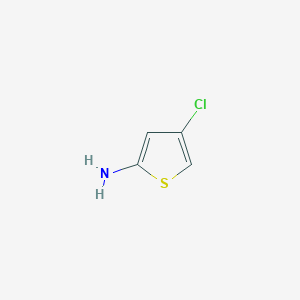
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3240083.png)
